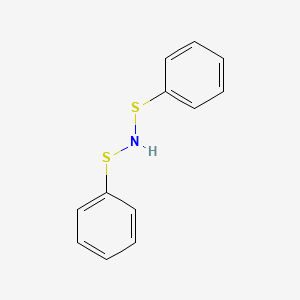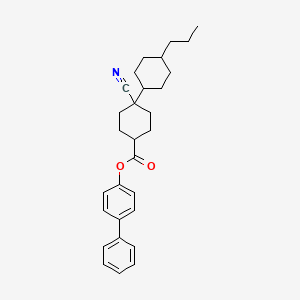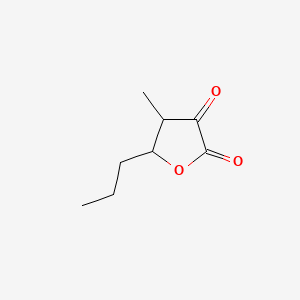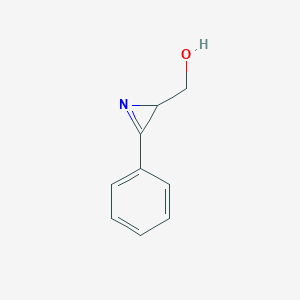
Beryllium fluoride oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beryllium fluoride oxide is a compound that combines the elements beryllium, fluorine, and oxygen Beryllium is a rare alkaline-earth metal known for its low density, high melting point, and excellent mechanical properties Fluorine is a highly reactive halogen, while oxygen is a common element essential for life
Preparation Methods
Synthetic Routes and Reaction Conditions
Beryllium fluoride oxide can be synthesized through several methods. One common approach involves the reaction of beryllium oxide with hydrogen fluoride to produce beryllium fluoride, which can then be further processed to obtain this compound. The reaction conditions typically involve high temperatures and controlled atmospheres to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves the use of beryllium hydroxide as a starting material. The hydroxide is reacted with ammonium bifluoride to produce ammonium beryllium fluoride, which is then decomposed to yield beryllium fluoride. This fluoride can be further processed to obtain this compound. The process requires careful control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Beryllium fluoride oxide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form beryllium oxide and fluorine gas.
Reduction: It can be reduced using magnesium or other reducing agents to produce beryllium metal and magnesium fluoride.
Substitution: this compound can undergo substitution reactions with other halides to form different beryllium halides.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen fluoride, magnesium, and other halides. The reactions typically require high temperatures and controlled atmospheres to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions include beryllium oxide, beryllium metal, and various beryllium halides. These products have significant industrial and scientific applications .
Scientific Research Applications
Beryllium fluoride oxide has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other beryllium compounds and as a reagent in various chemical reactions.
Biology: Beryllium compounds, including this compound, are used in studies of enzyme inhibition and protein phosphorylation.
Medicine: Research is ongoing into the potential use of beryllium compounds in medical imaging and cancer treatment.
Industry: This compound is used in the production of high-purity beryllium metal, which has applications in aerospace, nuclear reactors, and other advanced technologies .
Mechanism of Action
The mechanism of action of beryllium fluoride oxide involves its interaction with various molecular targets and pathways. For example, beryllium ions can inhibit cyclin-dependent kinases, preventing the phosphorylation of the protein Rb and thereby inhibiting cell cycle progression. This property makes beryllium compounds useful in studies of cell cycle regulation and cancer research .
Comparison with Similar Compounds
Beryllium fluoride oxide can be compared with other beryllium compounds, such as beryllium oxide and beryllium chloride. While all these compounds contain beryllium, they differ in their chemical properties and applications. This compound is unique in its combination of fluorine and oxygen, which gives it distinct reactivity and potential uses. Similar compounds include:
Beryllium oxide: Known for its high thermal conductivity and use in ceramics.
Beryllium chloride: Used in the synthesis of other beryllium compounds and as a catalyst in organic reactions
Properties
CAS No. |
65887-15-2 |
|---|---|
Molecular Formula |
Be2F2HO+ |
Molecular Weight |
73.029 g/mol |
IUPAC Name |
diberyllium;difluoride;hydroxide |
InChI |
InChI=1S/2Be.2FH.H2O/h;;2*1H;1H2/q2*+2;;;/p-3 |
InChI Key |
MPKOFYYBDWLBMD-UHFFFAOYSA-K |
Canonical SMILES |
[Be+2].[Be+2].[OH-].[F-].[F-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


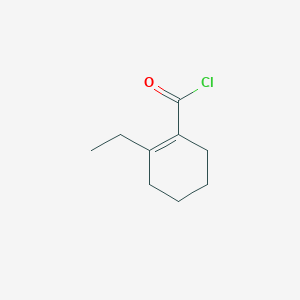
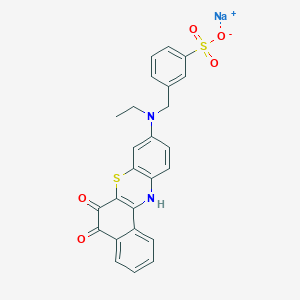
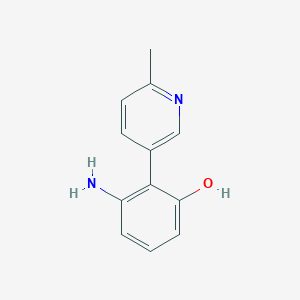

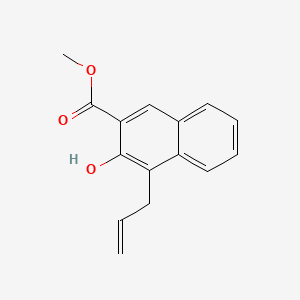
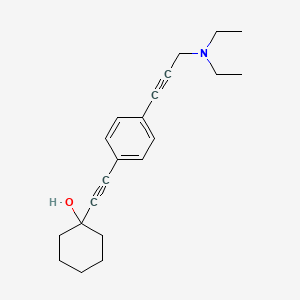
![2-(3,5-dimethylphenoxy)-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B13798440.png)
![Phenol, 2-chloro-3-[4-(2-methoxyethyl)-1-piperazinyl]-, 1-methanesulfonate](/img/structure/B13798441.png)
